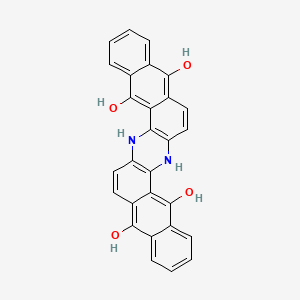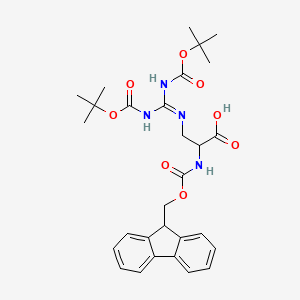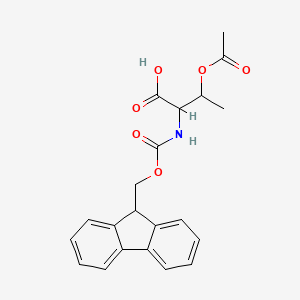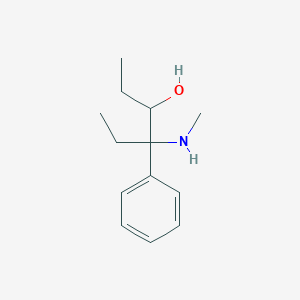
4-(Methylamino)-4-phenylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 402022 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Análisis De Reacciones Químicas
NSC 402022 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 402022.
Aplicaciones Científicas De Investigación
NSC 402022 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and product formation. In biology, it is utilized in cell culture systems and neural differentiation studies. In medicine, NSC 402022 is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and ischemic stroke. Its ability to differentiate into neural cells makes it a valuable tool in regenerative medicine and disease modeling.
Mecanismo De Acción
The mechanism of action of NSC 402022 involves its interaction with specific molecular targets and pathways. In the context of neural differentiation, NSC 402022 promotes the formation of neural stem cells from pluripotent stem cells. This process involves the activation of specific signaling pathways that regulate cell fate and differentiation. The compound’s effects on neural cells are mediated through its interaction with key proteins and receptors involved in neurogenesis and cell survival.
Comparación Con Compuestos Similares
NSC 402022 can be compared with other similar compounds used in neural differentiation and regenerative medicine. Some of these compounds include N-Chlorosuccinimide (NCS) and other neural induction agents. While these compounds share some similarities in their applications, NSC 402022 is unique in its specific molecular interactions and the efficiency with which it promotes neural differentiation. The distinct properties of NSC 402022 make it a valuable tool in scientific research and therapeutic applications.
Conclusion
NSC 402022 is a compound with significant potential in various scientific fields Its unique properties and applications in chemistry, biology, and medicine make it a valuable tool for researchers
Propiedades
Número CAS |
7472-68-6 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-(methylamino)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C13H21NO/c1-4-12(15)13(5-2,14-3)11-9-7-6-8-10-11/h6-10,12,14-15H,4-5H2,1-3H3 |
Clave InChI |
RNMWJCRITLAQOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC)(C1=CC=CC=C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


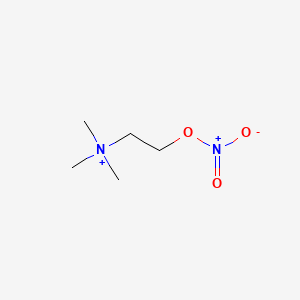
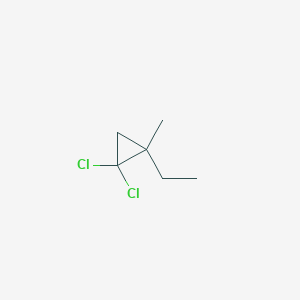
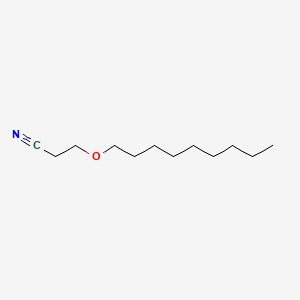
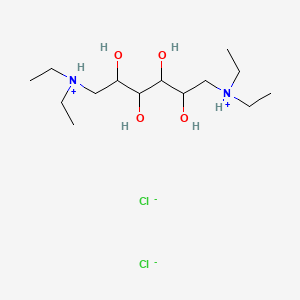
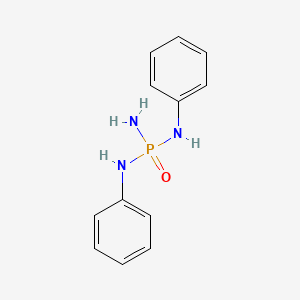


![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)

